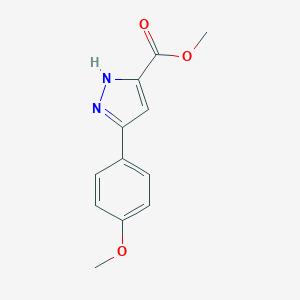

methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Übersicht

Beschreibung

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a methoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of Friedel-Crafts acylation and subsequent cyclization reactions. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate has shown significant potential as an anticancer agent, particularly against breast cancer. In silico studies suggest that it exhibits a higher binding affinity compared to tamoxifen, indicating its potential as a more effective treatment option for estrogen receptor-positive breast cancer cells.

Case Study: Breast Cancer Inhibition

- Study Design : The compound was tested in vitro against various breast cancer cell lines.

- Results : It demonstrated a more negative binding free energy value than tamoxifen, suggesting enhanced potency.

- : The compound may serve as a lead for developing novel anticancer therapeutics.

Neuropharmacology

Neuroprotective Effects

This compound has been identified as a neuroprotective agent, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that it can inhibit the STAT3 pathway, which is involved in neuroinflammation and dopaminergic neurodegeneration.

Case Study: Neuroprotection in Parkinson's Disease

- Study Design : Pre-clinical models were administered the compound to evaluate its effects on dopaminergic neurons.

- Results : Significant amelioration of neurodegenerative pathways was observed.

- : this compound holds promise for further development as a treatment for neurodegenerative conditions.

Synthetic Chemistry

The synthesis of this compound can be achieved through various methods, including multicomponent reactions and green chemistry approaches. These methods not only enhance selectivity but also improve pharmacokinetic properties of derived compounds .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Multicomponent Reaction | Utilizes β-enamino diketones with phenylhydrazines for regioselective synthesis | 51 |

| Green Chemistry Approaches | Employs eco-friendly solvents and conditions to enhance yield | Varies |

Broader Biological Activities

Beyond anticancer and neuroprotective effects, this compound has been studied for its antioxidant and antimicrobial properties. Compounds with similar pyrazole scaffolds have demonstrated diverse biological activities, including anti-inflammatory and anticonvulsant effects .

Wirkmechanismus

The mechanism of action of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate signaling pathways and inhibit or activate specific enzymes, contributing to its observed activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylate

- 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide

- 4-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxyphenyl group further enhances its properties, making it a valuable compound for various applications .

Biologische Aktivität

Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a derivative of the pyrazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H13N2O3

- Molecular Weight : 233.24 g/mol

The presence of the methoxy group on the phenyl ring is thought to influence the compound's biological properties, enhancing its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Anticancer Activity : Compounds with a pyrazole scaffold have shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated that related pyrazole derivatives can inhibit cell proliferation in lung, breast, and colorectal cancers, suggesting a similar potential for this compound .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, potentially through modulation of cytokine production or inhibition of cyclooxygenase enzymes .

- Antimicrobial Properties : There is evidence that pyrazole derivatives can exhibit antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The compound demonstrated an IC50 value of approximately 25 µM against MDA-MB-231 cells, indicating significant antiproliferative effects. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential for therapeutic use in inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis of pyrazole derivatives to enhance their biological activities. Studies involving structural modifications have led to compounds with improved potency and selectivity against specific targets, highlighting the importance of molecular design in drug development .

Eigenschaften

IUPAC Name |

methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-9-5-3-8(4-6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNMXQMHEIWMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361334 | |

| Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790708 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

192701-83-0 | |

| Record name | Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192701-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.